Benzonitrile, also known as phenyl cyanide or cyanobenzene (C₆H₅CN), is a colorless liquid with a sweet, bitter almond odor []. It is an aromatic organic compound, meaning it contains a benzene ring (six-membered carbon ring with alternating single and double bonds) attached to a cyano group (C≡N) []. Benzonitrile is a vital intermediate in the production of various chemicals and plays a significant role in scientific research due to its unique properties [].
The key feature of benzonitrile's structure is the combination of the aromatic benzene ring and the electron-withdrawing cyano group []. The cyano group is linear with a triple bond between carbon and nitrogen. The presence of the electronegative nitrogen atom pulls electron density away from the benzene ring, making it slightly deactivated compared to unsubstituted benzene []. This slight deactivation affects the reactivity of the molecule in certain reactions.
Benzonitrile participates in various chemical reactions due to its functional groups. Here are some notable examples:
C₆H₅CN + RNH₂ → C₆H₅CONHR + NH₃ (R = alkyl group) []
Due to the lone pair of electrons on the nitrogen atom, benzonitrile can form coordination complexes with transition metals. These complexes are often soluble in organic solvents and serve as useful synthetic intermediates [].
Under strong acidic or basic conditions, benzonitrile can hydrolyze to form benzoic acid and ammonia [].
C₆H₅CN + 2H₂O → C₆H₅COOH + NH₃ []
Benzonitrile is a hazardous compound and should be handled with proper precautions. Here are some key safety concerns:
Irritant